Technical Documentation Center

1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol
  • CAS: 1858256-42-4

Core Science & Biosynthesis

Foundational

structure-activity relationship (SAR) of brominated pyrazole derivatives

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Brominated Pyrazole Derivatives Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the structure-activit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of Brominated Pyrazole Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of brominated pyrazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanistic action, and biological applications of this important class of heterocyclic compounds.

Introduction: The Pyrazole Scaffold and the Impact of Bromination

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, metal coordination, and hydrophobic interactions. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.

The introduction of a bromine atom to the pyrazole ring can significantly modulate the compound's physicochemical properties and biological activity. Bromine, being a halogen, is highly electronegative and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the lipophilicity of the molecule is increased, which can improve its ability to cross cell membranes. The position and number of bromine substituents on the pyrazole ring are critical determinants of the resulting biological activity.

Synthesis of Brominated Pyrazole Derivatives

The synthesis of brominated pyrazole derivatives typically involves the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by bromination. A common method for bromination is the use of N-bromosuccinimide (NBS) in a suitable solvent.

Experimental Protocol: Synthesis of a Brominated Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a 4-bromo-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid derivative, which has been shown to possess antimicrobial and antioxidant activities.

  • Step 1: Synthesis of the Pyrazole Carboxylic Acid.

    • A mixture of ethyl 2-(thiophen-2-yl)-2,4-dioxobutanoate (1 mmol) and phenylhydrazine (1 mmol) in ethanol (20 mL) is refluxed for 4 hours.

    • The reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the pyrazole carboxylic acid.

  • Step 2: Bromination of the Pyrazole Carboxylic Acid.

    • To a solution of the pyrazole carboxylic acid (1 mmol) in acetic acid (10 mL), N-bromosuccinimide (1.1 mmol) is added portion-wise.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The mixture is then poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final brominated pyrazole derivative.

Structure-Activity Relationship (SAR) Analysis

The biological activity of brominated pyrazole derivatives is highly dependent on the substitution pattern on the pyrazole ring. The following sections detail the SAR for various biological activities.

Antimicrobial Activity

The antimicrobial activity of brominated pyrazoles is significantly influenced by the nature and position of substituents.

  • Position of Bromine: Bromination at the 4-position of the pyrazole ring is often associated with potent antimicrobial activity.

  • Substituents at N1: The presence of an aryl group, such as a phenyl or substituted phenyl ring, at the N1 position is generally favorable for activity.

  • Substituents at C3 and C5: The introduction of various heterocyclic rings (e.g., thiophene, furan) or substituted aryl groups at the C3 and C5 positions can modulate the antimicrobial spectrum and potency.

.

Anticancer Activity

Brominated pyrazole derivatives have emerged as promising anticancer agents, with their activity being dependent on specific structural features.

  • Role of Bromine: The presence of a bromine atom can enhance the cytotoxic activity against various cancer cell lines.

  • N1-Substituents: Phenyl groups with electron-withdrawing or electron-donating substituents at the N1 position can influence the anticancer potency.

  • C3 and C5-Substituents: The nature of the substituents at the C3 and C5 positions plays a crucial role in determining the mechanism of action and the cancer cell lines targeted.

Mechanistic Insights

The biological activities of brominated pyrazole derivatives stem from their interaction with various cellular targets. For instance, their antimicrobial effects can be attributed to the inhibition of essential enzymes in bacteria and fungi. Their anticancer properties may arise from the induction of apoptosis, inhibition of cell cycle progression, or targeting specific signaling pathways involved in cancer cell proliferation and survival.

Below is a diagram illustrating a hypothetical signaling pathway targeted by a brominated pyrazole derivative in a cancer cell.

G cluster_cell Cancer Cell drug Brominated Pyrazole Derivative receptor Cell Surface Receptor drug->receptor Binds and Inhibits kinase1 Kinase A receptor->kinase1 Signal Transduction kinase2 Kinase B kinase1->kinase2 Phosphorylation Cascade tf Transcription Factor kinase2->tf nucleus Nucleus tf->nucleus Translocates to Nucleus apoptosis Apoptosis nucleus->apoptosis Gene Transcription for Apoptosis

Protocols & Analytical Methods

Method

synthesis of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol from ethyl benzoylacetate

Application Note: Synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-ol Executive Summary This guide details the synthesis of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol (also known as 1-(4-bromophenyl)-3-phenyl-2-pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-ol

Executive Summary

This guide details the synthesis of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol (also known as 1-(4-bromophenyl)-3-phenyl-2-pyrazolin-5-one). This scaffold is a structural analog of Edaravone (Radicava), a free radical scavenger used in treating amyotrophic lateral sclerosis (ALS) and cerebral infarction. The presence of the 4-bromophenyl moiety introduces a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a high-value intermediate in medicinal chemistry.

The protocol utilizes a Knorr Pyrazole Synthesis , condensing ethyl benzoylacetate with 4-bromophenylhydrazine. This method is selected for its operational simplicity, high atom economy, and established regioselectivity.

Reaction Scheme & Mechanism

The reaction proceeds via the condensation of a hydrazine nucleophile with a


-keto ester. Regioselectivity is dictated by the greater electrophilicity of the ketone carbonyl compared to the ester carbonyl.

Mechanism Overview:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the ketone carbonyl of ethyl benzoylacetate.

  • Hydrazone Formation: Elimination of water yields the hydrazone intermediate.

  • Cyclization: The internal nitrogen attacks the ester carbonyl.

  • Aromatization/Tautomerization: Loss of ethanol yields the pyrazolone, which exists in equilibrium between the keto (CH2) and enol (OH) forms.

ReactionMechanism SM1 Ethyl Benzoylacetate (Beta-Keto Ester) Inter1 Tetrahedral Intermediate SM1->Inter1 Nucleophilic Attack (Ketone C=O) SM2 4-Bromophenylhydrazine (Nucleophile) SM2->Inter1 Inter2 Hydrazone (Transient) Inter1->Inter2 - H2O Prod 1-(4-bromophenyl)-3-phenyl- 1H-pyrazol-5-ol Inter2->Prod Cyclization (-EtOH) & Tautomerization

Figure 1: Mechanistic pathway for the Knorr synthesis of the target pyrazolone.

Materials & Equipment

Reagents:

Reagent MW ( g/mol ) Equiv. Role
Ethyl benzoylacetate 192.21 1.0 Substrate (Electrophile)
4-Bromophenylhydrazine HCl 223.48 1.1 Nucleophile
Sodium Acetate (NaOAc) 82.03 1.2 Base (neutralizes HCl salt)
Ethanol (Absolute) 46.07 Solvent Reaction Medium

| Acetic Acid (Glacial) | 60.05 | Catalyst | Proton source (Optional) |[1]

Equipment:

  • 100 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser.[2]

  • Oil bath or heating mantle.

  • Vacuum filtration setup (Buchner funnel).

  • TLC plates (Silica gel 60 F254).

Experimental Protocol

Step 1: Reagent Preparation
  • Context: Phenylhydrazines are often supplied as hydrochloride salts to prevent oxidation. The free base must be generated in situ or pre-neutralized to facilitate nucleophilic attack.

  • Action: In a 100 mL RBF, suspend 4-bromophenylhydrazine hydrochloride (10 mmol, 2.23 g) in Ethanol (30 mL) . Add Sodium Acetate (12 mmol, 0.98 g) . Stir at room temperature for 10 minutes.

    • Checkpoint: The solution may become slightly cloudy as NaCl precipitates. This is normal.

Step 2: Condensation Reaction
  • Action: Add Ethyl benzoylacetate (10 mmol, 1.92 g) to the reaction mixture.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid .

    • Scientific Logic:[3] Mild acidity activates the ketone carbonyl, accelerating hydrazone formation without hydrolyzing the ester prematurely.

  • Reflux: Attach the condenser and heat the mixture to reflux (approx. 80°C) for 3 to 4 hours .

  • Monitoring: Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Observation: The starting beta-keto ester spot (high R_f) should disappear. A new, more polar spot (fluorescent under UV) will appear.

Step 3: Workup & Isolation
  • Cooling: Remove the flask from heat and allow it to cool to room temperature. Then, place it in an ice bath (0-4°C) for 30 minutes.

    • Result: The product typically precipitates as a solid due to lower solubility in cold ethanol.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 10 mL) to remove inorganic salts (NaCl, NaOAc) and then with cold ethanol (1 x 5 mL) to remove unreacted starting materials.

Step 4: Purification
  • Recrystallization: If the crude product is colored (often yellow/orange due to oxidation impurities), recrystallize from hot Ethanol or an Ethanol/DMF mixture.

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Process Optimization & Troubleshooting

This section addresses common failure modes based on the physicochemical properties of pyrazolones.

WorkflowLogic Start Start Reaction Check TLC Check (3 hours) Start->Check Incomplete SM Remaining? Check->Incomplete AddAcid Add 0.5mL AcOH Extend Reflux Incomplete->AddAcid Yes Workup Cool & Filter Incomplete->Workup No AddAcid->Check Oiling Product Oils Out? Workup->Oiling Triturate Triturate with Cold Ether/Hexane Oiling->Triturate Yes Final Pure Product Oiling->Final No Triturate->Final

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Expert Insights:

  • Regioselectivity: The formation of the 1-(4-bromophenyl)-3-phenyl isomer is favored because the hydrazine nitrogen attacks the most electrophilic carbon (the ketone) first. The 1,5-isomer is rarely observed under these acidic/neutral conditions.

  • Tautomerism: In solution (NMR), the compound exists in equilibrium between the keto-form (CH2 at C4) and the enol-form (OH at C5, double bond at C4). In DMSO-d6, you often see the enol form stabilized by hydrogen bonding.

Characterization

Verify the identity of the synthesized compound using the following parameters.

ParameterExpected ValueNotes
Appearance White to off-white solidYellowing indicates oxidation.
Melting Point 162 – 165 °C Based on 4-Cl analog [1]. Determine experimentally.
1H NMR (DMSO-d6)

12.0-13.0 (br s, 1H, OH/NH)
Tautomeric proton.

7.8 - 7.3 (m, 9H, Ar-H)
Overlapping phenyl and bromophenyl signals.

5.9 - 6.0 (s, 1H, =CH)
Enol form (vinylic proton).
OR

3.8 - 4.2 (s, 2H, CH2)
Keto form (methylene protons).
MS (ESI) [M+H]+ = 315.0/317.0Characteristic 1:1 Br isotope pattern.

Note on NMR: The shift of the C4 proton is highly solvent-dependent. In CDCl3, the keto-form (CH2) is often more visible (~3.8 ppm). In polar aprotic solvents like DMSO, the enol form predominates.

Safety & Compliance

  • Hydrazines: 4-Bromophenylhydrazine is toxic and a potential sensitizer. Avoid inhalation and skin contact. Handle in a fume hood.

  • Ethyl Benzoylacetate: Irritant.

  • Waste Disposal: All hydrazine-containing waste must be segregated and treated as hazardous organic waste. Do not mix with oxidizing agents.

References

  • Crystal structure of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides structural confirmation and melting point data for the closely related 4-chloro analog, validating the expected physical properties of the 4-bromo target.

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). Source: National Institutes of Health (PMC). URL:[Link] Relevance: Validates the general Knorr condensation conditions (EtOH/Reflux) for phenyl-substituted pyrazolones.

  • Edaravone Analog Synthesis (General Protocol). Source: Organic Syntheses (via OrgSyn.org). URL:[Link] Relevance: Foundational reference for the preparation of beta-keto esters and their subsequent condensation with hydrazines.

Sources

Application

Application Note: Regioselective Synthesis of 1-(4-Bromophenyl)-Pyrazoles via Knorr Condensation

-keto esters Executive Summary The pyrazole ring system is a pharmacophore of immense significance in medicinal chemistry, serving as the core scaffold for blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Rimona...

Author: BenchChem Technical Support Team. Date: February 2026


-keto esters

Executive Summary

The pyrazole ring system is a pharmacophore of immense significance in medicinal chemistry, serving as the core scaffold for blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Rimonabant. This Application Note details a robust, scalable protocol for the synthesis of 1-(4-bromophenyl)-3-methyl-5-pyrazolone and related derivatives via the condensation of 4-bromophenylhydrazine with


-keto esters (Knorr Pyrazole Synthesis).

While the Knorr synthesis is well-established, this guide addresses its primary challenge: regioselectivity . We provide a standardized protocol using polar protic media to favor the thermodynamically stable 5-pyrazolone tautomer, alongside mechanistic insights to control isomer distribution (1,3- vs. 1,5-substitution).

Scientific Foundation & Mechanism

The Regioselectivity Challenge

The reaction between an arylhydrazine and a non-symmetric


-keto ester (e.g., ethyl acetoacetate) can proceed via two competing pathways, leading to regioisomers. The selectivity is dictated by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl centers.
  • Kinetic Pathway: The terminal nitrogen (

    
    ) of the hydrazine is the most nucleophilic and typically attacks the most reactive ketone carbonyl first, forming a hydrazone intermediate. Subsequent cyclization yields the 1-aryl-3-methyl-5-pyrazolone .
    
  • Thermodynamic/Alternative Pathway: Under specific acidic conditions or steric influence, initial attack may occur at the ester or the hydrazine may attack the ketone in a way that leads to the 1-aryl-5-methyl-3-pyrazolone isomer (less common with simple alkyl

    
    -keto esters).
    
Reaction Mechanism Diagram

The following diagram illustrates the primary pathway (Path A) favored under the conditions of this protocol.

KnorrMechanism Reactants 4-Bromophenylhydrazine + Ethyl Acetoacetate Intermediate1 Hydrazone Formation (Imine) Reactants->Intermediate1 Nu: Attack on Ketone (- H2O) Intermediate2 Cyclization (Intramolecular Amidation) Intermediate1->Intermediate2 N-Attack on Ester (- EtOH) ProductKeto 1-(4-Br-Ph)-3-Me-Pyrazolone (Keto Form) Intermediate2->ProductKeto Tautomerization ProductEnol 1-(4-Br-Ph)-3-Me-5-OH-Pyrazole (Enol Form - Aromatic) ProductKeto->ProductEnol Equilibrium (Favored in Solution)

Figure 1: Mechanistic pathway for the Knorr Pyrazole Synthesis favoring the 5-pyrazolone derivative.

Experimental Protocol

Materials & Reagents[2][3]
  • Substrate: Ethyl Acetoacetate (CAS: 141-97-9), >99%.

  • Reagent: 4-Bromophenylhydrazine Hydrochloride (CAS: 622-88-8), 98%.

  • Solvent: Ethanol (absolute) or Methanol.

  • Catalyst/Buffer: Sodium Acetate (anhydrous) and Glacial Acetic Acid.

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Vacuum Filtration Setup.

Standard Operating Procedure (SOP)

Step 1: Free Base Generation (In Situ) Since 4-bromophenylhydrazine is often supplied as the hydrochloride salt to improve stability, it must be neutralized or buffered to restore nucleophilicity without causing rapid oxidation.

  • In a 100 mL RBF, dissolve 4-bromophenylhydrazine HCl (10 mmol, 2.23 g) in Ethanol (20 mL) .

  • Add Sodium Acetate (12 mmol, 0.98 g) dissolved in a minimum amount of water (or add solid directly if using 95% EtOH). Stir for 10 minutes at room temperature. Note: The solution may turn slightly orange/brown.

Step 2: Condensation

  • Add Ethyl Acetoacetate (10 mmol, 1.30 g/1.27 mL) dropwise to the stirring hydrazine solution.

  • Add Glacial Acetic Acid (3-5 drops) as a catalyst.

  • Equip the flask with a reflux condenser.[1]

Step 3: Reflux & Monitoring

  • Heat the reaction mixture to reflux (

    
    ) for 4–6 hours .
    
  • Monitoring: Monitor by TLC (Eluent: Hexane:EtOAc 3:1). The hydrazine starting material (lower R

    
    , stains with ninhydrin or UV active) should disappear.
    

Step 4: Isolation & Purification

  • Cool the reaction mixture to room temperature. In many cases, the product will crystallize directly upon cooling.

  • If no precipitate forms, concentrate the solvent to ~50% volume under reduced pressure and cool in an ice bath (

    
    ) for 30 minutes.
    
  • Filter the solid precipitate using a Buchner funnel.

  • Wash: Wash the cake with cold water (

    
    ) to remove sodium salts, followed by cold ethanol (
    
    
    
    ).
  • Recrystallization: Recrystallize from hot Ethanol/Water (8:2) if higher purity is required.[2]

Expected Results & Data Specifications
ParameterSpecificationNotes
Appearance Off-white to light yellow solidDarkening indicates oxidation of hydrazine.
Yield 70% – 85%Lower yields often due to incomplete precipitation.
Melting Point 182–184 °CSharp melting point indicates high purity.

H NMR (DMSO-

)

2.1 (s, 3H, CH

), 5.4 (s, 1H, CH), 7.4-7.6 (m, 4H, Ar-H)
Characteristic singlet at

5.4 for the pyrazole C4-H.
MS (ESI)

Bromine isotope pattern (1:1 ratio) is critical for confirmation.

Optimization & Troubleshooting

Regioselectivity Control

While the protocol above favors the 5-pyrazolone, varying the solvent can alter the outcome, particularly with more complex


-keto esters (e.g., benzoyl acetates).
  • Protic Solvents (EtOH, AcOH): Favor the formation of 5-pyrazolones (via hydrazone intermediate).

  • Aprotic Polar Solvents (DMAc, DMF): Can shift selectivity.[3] Gosselin et al. demonstrated that conducting the reaction in DMAc at room temperature significantly improves regioselectivity for 1-aryl-3,5-disubstituted pyrazoles, avoiding the formation of 1,5-isomers in difficult substrates [1].

Troubleshooting Workflow

Troubleshooting Problem Issue Detected Check1 Is the product an oil? Problem->Check1 Action1 Induce crystallization: Scratch glass, add water, or seed with crystal. Check1->Action1 Yes Check2 Low Yield? Check1->Check2 No Action2 Check pH: Ensure NaOAc neutralized HCl. Extend reflux time. Check2->Action2 Yes Check3 Impure/Dark Product? Check2->Check3 No Action3 Recrystallize (EtOH). Perform reaction under N2 to prevent hydrazine oxidation. Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common synthesis issues.

Safety & Handling (E-E-A-T)

Critical Hazard Warning:

  • 4-Bromophenylhydrazine HCl: Classified as Toxic and Corrosive . It is a skin sensitizer and potential carcinogen (like many hydrazines).

    • Control: Always weigh in a fume hood. Wear double nitrile gloves.

    • Disposal: Quench hydrazine residues with dilute bleach (sodium hypochlorite) before disposal to destroy the hydrazine functionality.

  • Brominated Compounds: The product is a halogenated organic; dispose of in dedicated halogenated waste streams to prevent issues in incineration.

References

  • Gosselin, F., O’Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006).[3] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles . Synlett, 2006(19), 3267–3270.[4] Link

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin . Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Bromophenylhydrazine hydrochloride . Link

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles . Journal of Organic Chemistry, 73(6), 2412–2415. Link

Sources

Method

Application Notes & Protocols: Green Chemistry Approaches for the Synthesis of Brominated Pyrazol-5-ol Derivatives

Introduction: A Paradigm Shift in Heterocycle Synthesis Pyrazol-5-ol and its halogenated derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Heterocycle Synthesis

Pyrazol-5-ol and its halogenated derivatives represent a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and dyes.[1][2][3] The introduction of a bromine atom onto the pyrazole ring, in particular, serves as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions and other transformations, significantly expanding molecular diversity.[4] However, classical bromination methods often rely on hazardous reagents like elemental bromine, chlorinated solvents, and energy-intensive conditions, posing significant environmental, health, and safety risks.[4][5][6]

This guide moves beyond these legacy constraints, detailing modern, green chemistry protocols for the synthesis of brominated pyrazol-5-ol derivatives. By embracing principles such as the use of safer reagents, alternative energy sources, and solvent-minimization, these methods offer enhanced efficiency, higher yields, and a vastly improved sustainability profile.[4][7][8] We will explore field-proven techniques including the use of solid brominating agents, microwave and ultrasound-assisted reactions, and advanced electrochemical and mechanochemical approaches. Each section provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, empowering researchers to adopt, adapt, and innovate within the framework of sustainable chemistry.

Section 1: Safer Reagents and Catalysts: A Foundational Green Approach

The most direct path to greener synthesis involves replacing hazardous inputs. Traditional bromination with liquid Br₂ in chlorinated solvents like chloroform is effective but highly toxic and environmentally damaging. A superior strategy employs a stable, solid brominating agent like N-bromo saccharin (NBSc) in a more benign solvent system, often paired with a recyclable, biodegradable catalyst.

Causality and Expertise: Why N-Bromo Saccharin and Chitosan?
  • N-Bromo Saccharin (NBSc): NBSc is a solid, non-volatile, and safer alternative to elemental bromine. It acts as an electrophilic bromine source. Its use mitigates the severe handling risks and toxic vapor exposure associated with Br₂. Acetonitrile is a preferable solvent to chloroform due to its lower toxicity and easier recyclability. This substitution alone represents a significant step towards a greener process.

  • Chitosan as a Catalyst: For subsequent reactions involving the synthesized 4-bromo pyrazolone, chitosan serves as an excellent green, basic catalyst.[5][6] Derived from chitin, it is biodegradable, non-toxic, and readily available. As a heterogeneous catalyst, it can be easily recovered from the reaction mixture by simple filtration and potentially reused, aligning with the principles of atom economy and waste reduction.

Protocol 1: Synthesis of 4-Bromo Pyrazolone using N-Bromo Saccharin

This protocol details the efficient and safer bromination of 1-phenyl-3-pyridyl-5-pyrazolone.

Materials:

  • 1-phenyl-3-pyridyl-5-pyrazolone

  • N-bromo saccharin (NBSc)

  • Acetonitrile (ACN)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 20 mmol of 1-phenyl-3-pyridyl-5-pyrazolone in 20 mL of acetonitrile.

  • Reagent Addition: In a separate flask, prepare a solution of 20 mmol of N-bromo saccharin (NBSc) in 10 mL of acetonitrile.

  • Reaction: Transfer the NBSc solution to a dropping funnel. Add the solution dropwise to the stirred pyrazolone solution at room temperature over 15-20 minutes.

  • Stirring: Allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product will precipitate out of the solution.

  • Isolation: Filter the precipitate, wash with a small amount of cold acetonitrile, and dry under vacuum to yield the 4-bromo pyrazolone product.

Data Presentation: Comparison of Bromination Methods
MethodBrominating AgentSolventCatalystTimeYieldKey AdvantagesReference
Conventional Bromine (Br₂)ChloroformNone4 h68%Established method[5][6]
Green N-Bromo SaccharinAcetonitrileNone4 h87%Higher yield, safer reagent, less toxic solvent[5][6]
Workflow Visualization

cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation Pyrazolone 1. Dissolve Pyrazolone in Acetonitrile Add 3. Add NBS Solution Dropwise to Pyrazolone Solution Pyrazolone->Add NBS 2. Dissolve N-Bromo Saccharin in Acetonitrile NBS->Add Stir 4. Stir at Room Temp (4 hours) Add->Stir Filter 5. Filter Precipitate Stir->Filter Wash 6. Wash with Cold ACN Filter->Wash Dry 7. Dry Product Wash->Dry Product 4-Bromo Pyrazolone Dry->Product

Caption: Workflow for Green Bromination using N-Bromo Saccharin.

Section 2: Energy-Efficient Synthesis: Harnessing Microwaves and Ultrasound

Alternative energy sources provide a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in significantly less time than conventional heating.

Part A: Microwave-Assisted Synthesis

Causality and Expertise: Why Microwave Irradiation? Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat.[9] This direct, efficient heating of the reaction mixture—as opposed to the convective heating of a vessel in conventional methods—results in rapid temperature increases and dramatically reduced reaction times, often from hours to minutes. When combined with a recyclable heterogeneous catalyst like graphene oxide (GO) in an aqueous medium, the process becomes exceptionally green.[10][11][12] GO provides a high surface area with acidic sites that catalyze the reaction, and its insolubility in water allows for easy recovery and reuse.[10][12]

Protocol 2: Microwave-Assisted, GO-Catalyzed Synthesis of Pyrazol-5-ol Derivatives

This protocol describes a multi-component reaction (MCR) to form pyrazol-5-ol derivatives, which can subsequently be brominated.

Materials:

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Substituted β-nitrostyrene

  • Graphene Oxide (GO) powder (0.05 wt%)

  • Water (deionized)

  • Microwave reactor with sealed vessel capability

  • Magnetic stirrer

Procedure:

  • Vessel Charging: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), the desired β-nitrostyrene (1 mmol), and graphene oxide (0.05 wt%).

  • Solvent Addition: Add 3 mL of deionized water to the vessel.

  • Sealing: Securely seal the vessel with a cap.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 180 W for 4 minutes. Maintain stirring throughout the process.

  • Cooling: After irradiation, allow the vessel to cool to room temperature.

  • Catalyst Recovery: Open the vessel and filter the reaction mixture to recover the graphene oxide catalyst. The catalyst can be washed, dried, and reused for subsequent runs.[10][12]

  • Product Isolation: The aqueous filtrate is cooled in an ice bath to precipitate the crude product. The product is then collected by filtration and recrystallized from ethanol to yield the pure pyrazol-5-ol derivative.

Data Presentation: Microwave Synthesis Performance
Substrate (β-nitrostyrene)PowerTimeSolventCatalystYieldReference
Benzaldehyde derivative180 W4 minWaterGraphene Oxide95%[10][11]
Substituted Phenyl180 W4 minWaterGraphene Oxide80-96%[11]
Heteroaryl Hydrazine180 W4 minWaterGraphene Oxide88-92%[12]
Part B: Ultrasound-Assisted Synthesis (Sonochemistry)

Causality and Expertise: How Does Ultrasound Work? Sonochemistry utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium: the formation, growth, and implosive collapse of microscopic bubbles.[13] This collapse generates localized hot spots with extremely high temperatures and pressures, creating immense energy for chemical reactions.[13] This energy input enhances mass transfer and accelerates reaction rates, providing a green alternative to prolonged heating.[14] It is particularly effective for heterogeneous reactions.

Protocol 3: Ultrasound-Assisted Synthesis of Pyrazole Derivatives

This protocol is adapted for the synthesis of pyrazoline derivatives, a related class of compounds where sonication has proven highly effective.

Materials:

  • Chalcone derivative (1 mmol)

  • Hydrazine derivative (2 mmol)

  • Ethanol or Methanol/Glacial Acetic Acid (5:1)

  • Ultrasonic bath or probe sonicator (20-40 kHz)

  • Reaction vessel

Procedure:

  • Preparation: In a suitable reaction vessel, dissolve the chalcone derivative (1 mmol) and the hydrazine derivative (2 mmol) in the chosen solvent system.

  • Sonication: Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiation: Irradiate the mixture with ultrasound at a constant frequency. The reaction is typically conducted at room temperature or with gentle warming.

  • Monitoring: Monitor the reaction via TLC. Reaction times are typically very short, ranging from 2 to 20 minutes.[14]

  • Isolation: Upon completion, the product often precipitates directly from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization.

Workflow Visualization: Energy-Assisted Synthesis

cluster_mw Microwave-Assisted cluster_us Ultrasound-Assisted Reagents Reagents + Solvent (+/- Catalyst) MW_Setup 1. Seal in MW Vessel Reagents->MW_Setup US_Setup 1. Place in US Bath Reagents->US_Setup MW_React 2. Irradiate (180W, 4 min) MW_Setup->MW_React MW_Product Product MW_React->MW_Product US_React 2. Sonicate (2-20 min) US_Setup->US_React US_Product Product US_React->US_Product cluster_cell Electrochemical Cell cluster_solution Solution: Pyrazolone + NaBr in ACN/H₂O Anode Anode (+) Cathode Cathode (-) Anode->Cathode e⁻ flow PzH Pyrazolone (Pz-H) PzBr Brominated Pyrazolone (Pz-Br) PzH->PzBr Electrophilic Attack Br_minus Br⁻ Br_plus Br⁺ (active species) Br_minus->Br_plus Oxidation at Anode (2Br⁻ → Br₂ + 2e⁻) Power DC Power Supply Power->Anode

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol

Welcome to the technical support guide for the purification of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guida...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during the recrystallization of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure you achieve the highest possible purity and yield.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific problems you may encounter during the experimental workflow.

Question: I've added the hot solvent, but my compound won't completely dissolve. What should I do?

Answer: This is a common issue that typically points to one of two scenarios: insufficient solvent or the choice of an inappropriate solvent.

  • Causality: For recrystallization to be effective, the compound should be highly soluble in the chosen solvent at its boiling point and poorly soluble at low temperatures.[1] If the compound has very low solubility even when hot, you will need an impractically large volume of solvent, which will lead to very poor recovery of your product.[2]

  • Troubleshooting Steps:

    • Incremental Solvent Addition: Ensure you are adding the solvent in small portions (e.g., 0.25-0.5 mL at a time for a small-scale crystallization) and bringing the solution back to a boil after each addition.[2] Give the compound 30-60 seconds at the boiling point to dissolve before adding more solvent.

    • Re-evaluate Solvent Choice: If you have added a volume of solvent that is more than 20-30 times the mass of your solid and it still hasn't dissolved, the solvent is likely a poor choice. You should recover your crude solid by evaporating the solvent and attempt the recrystallization with a different solvent system based on solubility testing.[3] Refer to the Solvent Selection Guide table below.

Question: My compound dissolved, but no crystals are forming upon cooling. What's wrong?

Answer: The failure of crystals to form from a clear solution often indicates that the solution is not supersaturated, or that nucleation has not been initiated.[4]

  • Causality: Supersaturation is the essential driving force for crystallization. This state is achieved when a cooled solution contains more dissolved solute than it can theoretically hold at that lower temperature. If too much solvent was added initially, the solution might not become supersaturated upon cooling, preventing crystal formation.[4]

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[3][4] The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seed Crystals: If you have a small amount of pure 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[4]

    • Increase Concentration: If nucleation techniques fail, the most likely cause is excessive solvent.[3][4] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the total volume) in a fume hood. Allow the solution to cool again. Repeat until crystal formation is observed upon cooling.

    • Extended Cooling: Place the flask in an ice-water bath to maximize the insolubility of your compound and promote crystallization.

Question: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[3] This is often due to the solution being highly supersaturated or the presence of impurities that depress the melting point.

  • Causality: The high concentration of the solute causes it to precipitate rapidly from the solution as a liquid phase (the oil) rather than forming an ordered crystal lattice. Oiled-out products are often impure, as the oil can trap impurities within it.

  • Troubleshooting Steps:

    • Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation level.[3]

    • Slow Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that has been turned off or by insulating the flask with glass wool.[4] Slower cooling provides the necessary time for molecules to arrange themselves into a crystal lattice rather than crashing out as an oil.

    • Consider a Different Solvent: If oiling out persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point might be a better choice.

Question: My final yield is very low. Where did my product go?

Answer: A low yield is a frustrating but solvable problem. The cause is almost always related to losing the product to the "mother liquor" (the filtrate after crystal collection).

  • Causality: Every compound has some finite solubility even in a cold solvent.[2] Using too much solvent during dissolution or washing the crystals with too much cold solvent will result in a significant portion of your product remaining dissolved and being discarded with the filtrate.

  • Troubleshooting Steps:

    • Minimize Dissolving Solvent: Always use the absolute minimum amount of boiling solvent required to fully dissolve your crude product.[2] This is the most critical step for achieving a good yield.

    • Chill Thoroughly: Ensure the solution is cooled to ice temperature (0-5 °C) for at least 20-30 minutes before filtration to maximize crystal precipitation.

    • Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a very small amount of ice-cold solvent.[2] Warm rinsing solvent will redissolve a significant amount of your pure product.

    • Recover from Mother Liquor: If you suspect a significant loss, you can try to recover more product from the filtrate by boiling off some of the solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol?

The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Conversely, impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[1] Given the structure of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol, which contains both nonpolar (bromophenyl, phenyl rings) and polar (pyrazol-5-ol) moieties, a solvent of intermediate polarity is often a good starting point. Ethanol, isopropanol, or a mixed solvent system like ethanol/water or toluene/hexane are excellent candidates.[5] Always perform small-scale solubility tests with a few candidate solvents before committing to a bulk recrystallization.

Table 1: Representative Solvent Selection Guide
SolventPolarityBoiling Point (°C)Suitability for 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-olRationale & Comments
Hexane Nonpolar69Poor (as single solvent) Likely to have very low solubility even when hot due to the polar pyrazol-5-ol group. May be useful as an anti-solvent in a mixed system.
Toluene Nonpolar111Good Candidate The aromatic nature of toluene can effectively dissolve the phenyl rings at high temperatures. Prone to sublimation.[5]
Ethyl Acetate Intermediate77Good Candidate Often a good general-purpose solvent for compounds with mixed polarity.
Ethanol Polar Protic78Excellent Candidate The hydroxyl group can interact with the pyrazol-5-ol moiety, while the ethyl chain interacts with the aromatic rings. Ethanol is one of the most common and effective recrystallization solvents.[5]
Water Polar Protic100Poor (as single solvent) The large nonpolar surface area of the molecule will likely make it insoluble in water even when hot.[5] Can be used as an anti-solvent with ethanol.

Q2: What are the likely impurities in my crude product?

The synthesis of 1,3-disubstituted pyrazol-5-ols typically involves the condensation of a hydrazine (e.g., 4-bromophenylhydrazine) with a β-dicarbonyl compound.[6][7] Therefore, common impurities may include unreacted starting materials or side-products from the reaction. Recrystallization is an excellent method for removing these types of impurities.

Q3: How can I confirm the purity of my recrystallized product?

The purity of your final product should be confirmed using standard analytical techniques. A sharp, well-defined melting point that is consistent with literature values is a strong indicator of high purity. Further confirmation can be obtained using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Detailed Experimental Protocol: Recrystallization Workflow

This protocol outlines the step-by-step methodology for the purification of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol.

  • Solvent Selection: Based on prior small-scale tests, select an appropriate solvent (e.g., ethanol).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a minimal amount of the chosen solvent, just enough to create a slurry.

    • Heat the mixture to a gentle boil on a hot plate while stirring.

    • Add more solvent in small portions, returning the solution to a boil after each addition, until the solid has just completely dissolved.[1][2] Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, solid byproducts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and cover it.

    • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[3]

    • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by continuing to draw air through the funnel.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight, either in a desiccator or a vacuum oven.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key stages and decision points in the purification process.

Recrystallization_Workflow start Start Crude Product dissolve Dissolution Add minimum hot solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Slow Cooling Cool to Room Temp, then Ice Bath insoluble_check->cool No hot_filtration->cool crystal_check Crystals Formed? cool->crystal_check troubleshoot Troubleshoot | Scratch, Seed, or Concentrate crystal_check->troubleshoot No filtration Vacuum Filtration Collect Crystals crystal_check->filtration Yes troubleshoot->cool wash Wash Rinse with minimal ice-cold solvent filtration->wash dry Drying Dry to constant weight wash->dry end_node End Pure Product dry->end_node

Caption: Workflow for the purification of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Verma, A., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Publishing.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Abdellattif, M. H., et al. (2018). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. European Journal of Chemistry.
  • El-Sayed, N. N. E., et al. (2023). Synthesis of 1H‐pyrazol‐5‐ol derivative 17 and 5‐oxo‐4,5‐dihydro‐1H‐pyrazole‐4‐carbonitrile derivative 18. ResearchGate. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemical Reviews Letters.
  • Kumar, V. A., et al. (2012). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on Pyrazol-5-ol Tautomerism

Executive Summary & Diagnostic Hub Welcome to the Pyrazol-5-ol Technical Support Center. This guide addresses the critical instability researchers face when working with pyrazol-5-ols (e.g., Edaravone analogs).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Hub

Welcome to the Pyrazol-5-ol Technical Support Center. This guide addresses the critical instability researchers face when working with pyrazol-5-ols (e.g., Edaravone analogs). These scaffolds exhibit complex tautomeric equilibria (OH-, NH-, and CH-forms) that are highly sensitive to solvent polarity, hydrogen bonding, and temperature.

Why this matters: The "wrong" tautomer can lead to:

  • False Negatives in Screening: The CH-form (diketone) lacks the H-bond donor capability of the NH/OH forms.

  • Inconsistent NMR Data: Broadened signals due to intermediate exchange rates.

  • Crystallization Failures: Precipitating a metastable tautomer that converts upon dissolution.

Quick Diagnostic: What are you observing?
SymptomProbable CauseImmediate Action
NMR: Broad/missing peaks at room temp.Intermediate Exchange: Tautomer interconversion rate

NMR timescale.
Run Variable Temperature (VT) NMR (low temp to freeze, high temp to average).
NMR: Unexpected aliphatic peaks (~3.5–4.5 ppm).CH-Form Dominance: Non-polar solvents (e.g., CDCl₃) favor the diketo form.Switch to DMSO-d₆ or MeOH-d₄ to observe aromatic OH/NH forms.
HPLC: Split peaks or "shoulders".On-Column Tautomerization: Separation occurring faster than re-equilibration.Increase column temp (

C) or adjust mobile phase pH.
Solubility: Compound dissolves but precipitates later.Desmotropy: Solid state (usually OH-dimers) converts to less soluble form in solution.Check XRD of precipitate vs. starting material.
Mechanistic Deep Dive: The Tautomeric Triad

To troubleshoot effectively, you must visualize the equilibrium. Pyrazol-5-ols do not exist as a single static structure.

The Equilibrium Pathway

The three dominant forms for 1-substituted pyrazol-5-ols are:

  • OH-form (Enol): Aromatic character, H-bond donor/acceptor. Dominant in solid state (stabilized by intermolecular H-bonds).

  • NH-form (Keto-amine): Zwitterionic character. Stabilized by polar aprotic solvents.

  • CH-form (Diketo): Non-aromatic. Stabilized by non-polar solvents and C4-substitution.

Tautomerism OH OH-Form (Enol) (Aromatic, H-bond Donor) Favored in: Solid State NH NH-Form (Keto-Amine) (High Dipole, Zwitterionic) Favored in: DMSO, H2O OH->NH Proton Transfer (Solvent Assisted) CH CH-Form (Diketo) (Non-Aromatic, sp3 C4) Favored in: CDCl3, Benzene NH->CH 1,3-H Shift CH->OH Keto-Enol Tautomerism

Figure 1: The dynamic equilibrium of 1-substituted pyrazol-5-ols. Note that the CH-form disrupts aromaticity, yet is often the major species in chloroform.

Experimental Protocols
Protocol A: Determination of Tautomeric Constants (

) via NMR

Objective: Quantify the ratio of CH:OH:NH forms to standardize batch quality.

Reagents:

  • Analyte (Pyrazol-5-ol derivative)[1][2][3]

  • Solvents: CDCl₃ (Non-polar), DMSO-d₆ (Polar Aprotic), Methanol-d₄ (Polar Protic).

Step-by-Step Workflow:

  • Preparation: Dissolve 5–10 mg of analyte in 0.6 mL of solvent. Crucial: Ensure the solution is clear; aggregates mimic spectral broadening.

  • Acquisition:

    • Run ¹H NMR at 298 K.

    • Target Signal (CH-form): Look for a singlet (or doublet if coupled) at 3.0 – 4.5 ppm . This corresponds to the

      
       protons at C4.
      
    • Target Signal (OH/NH-form): Look for the disappearance of the C4

      
       signal and the appearance of a downfield aromatic singlet (C4-H 
      
      
      
      ) at 5.0 – 6.5 ppm .
  • Integration:

    • Set the total integral of the aromatic region (or a stable substituent like N-Phenyl) to 100%.

    • Integrate the C4-H (

      
      ) peak.
      
    • Calculate % CH-form =

      
      .
      
  • Variable Temperature (If signals are broad):

    • Heat to 323 K (50°C) to coalesce signals (Fast Exchange Limit).

    • Cool to 233 K (-40°C) to separate signals (Slow Exchange Limit).

Protocol B: Distinguishing Tautomers via

C NMR

Why: Proton exchange can be too fast. Carbon shifts are definitive.

Carbon PositionCH-Form (Diketo)OH-Form (Enol)NH-Form (Keto)
C-3 (Carbonyl/Imine) ~165 ppm (C=N)~145-155 ppm~155-160 ppm
C-4 (Alpha-C) 40–50 ppm (

)
80–95 ppm (

)
80–95 ppm (

)
C-5 (Carbonyl/Enol) ~170 ppm (C=O)~155-165 ppm (C-OH)~160-170 ppm (C=O)

Note: The diagnostic signal is C-4. If it is < 60 ppm, you have the CH-form.

Frequently Asked Questions (FAQs)

Q1: Why does my pyrazolone show a single set of peaks in CDCl₃ but a mess in DMSO? A: In CDCl₃, the equilibrium often lies heavily (>95%) toward the CH-form (diketone) because the solvent cannot stabilize the zwitterionic NH-form or H-bond with the OH-form. In DMSO, the high dielectric constant (


) stabilizes the polar NH-form , and the basicity of DMSO can interact with the OH-form , leading to a competitive mixture of tautomers in intermediate exchange [1][2].

Q2: I am seeing two spots on TLC but one peak in NMR. Is my compound impure? A: Likely not. Silica gel is acidic and polar. It can separate tautomers if the interconversion barrier is high enough (slow kinetics on the silica surface). However, once dissolved in the NMR solvent, they re-equilibrate.

  • Test: Perform a 2D TLC (run once, rotate 90°, run again). If the spots lie off the diagonal, they are interconverting tautomers, not impurities.

Q3: How do I force the OH-form for crystallization? A: The OH-form is typically the most stable in the solid state due to the formation of strong intermolecular hydrogen-bonded dimers (catemers) [4].

  • Strategy: Crystallize from a solvent where the OH-form is accessible but solubility is temperature-dependent (e.g., Ethanol/Water mixtures). Avoid pure non-polar solvents which might trap the CH-form or produce amorphous solids.

Troubleshooting Decision Tree

Use this logic flow to resolve spectral inconsistencies.

Troubleshooting Start Issue: Inconsistent Spectra CheckSolvent 1. Check Solvent Polarity Start->CheckSolvent CDCl3 Solvent: CDCl3 CheckSolvent->CDCl3 DMSO Solvent: DMSO/MeOH CheckSolvent->DMSO CheckC4 2. Check C4 Proton Shift CDCl3->CheckC4 DMSO->CheckC4 Upfield Signal @ 3.5-4.5 ppm (CH-Form) CheckC4->Upfield Downfield Signal @ 5.5-6.5 ppm (OH/NH-Form) CheckC4->Downfield Broad Broad/Missing Signals CheckC4->Broad Action1 Normal for Non-Polar. Data is valid for CH-tautomer. Upfield->Action1 Action2 Run VT-NMR. Heat to 50°C to sharpen. Broad->Action2

Figure 2: Decision tree for validating NMR data of pyrazol-5-ols.

Reference Data: Solvent Influence Table

Data based on 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) as a model system [1][3].[4]

SolventDielectric Const. (

)
Dominant TautomerMechanism
Chloroform (CDCl₃) 4.8CH-Form (>90%) Low polarity favors the neutral diketo form; lack of H-bond acceptors destabilizes OH form.
DMSO 46.7NH/OH Mixture High polarity stabilizes the zwitterionic NH form; S=O acts as H-bond acceptor for OH form.
Methanol (MeOD) 32.7OH/NH Mixture Protic solvent acts as both donor and acceptor, bridging tautomeric transitions.
Water (D₂O) 78.4NH-Form (Major) Hydrophobic effect and high polarity strongly favor the zwitterionic/polar forms over the CH-form.
References
  • Katritzky, A. R. , Karelson, M., & Harris, P. A. (1991).[2][5][6] Prototropic Tautomerism of Heteroaromatic Compounds.[5][6][7] Heterocycles, 32(2), 329-369. Link

  • BenchChem Technical Support . (2025). The Chemical Properties and Tautomeric Landscape of Edaravone: An In-depth Technical Guide.Link

  • Eller, G. A. , & Holzer, W. (2006).[1] A One-Step Synthesis of Pyrazolone.[1] Molbank, M464.[1] Link

  • Arbačiauskienė, E. , et al. (2014). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[1][2][5][6] Molecules, 19, 1053-1070. Link

  • Borges, R. S. , et al. (2010).[8] Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods.[8][9] Journal of Computational and Theoretical Nanoscience.[8] Link

Sources

Troubleshooting

Technical Support Center: Removing Unreacted Hydrazine Impurities from Pyrazole Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in pyrazole synthesis. Unreacted hydrazine, a common starting material, is a frequent and problematic impurity.[1][2] Due to its toxicity and potential for side reactions, its effective removal is critical for obtaining pure pyrazole products and ensuring the safety and integrity of subsequent applications.[3][4] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the challenges of hydrazine removal.

Table of Contents

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted hydrazine so important?

Hydrazine is not only a reactive nucleophile that can lead to byproduct formation, but it is also classified as a toxic and potentially carcinogenic substance.[3][4][5] Regulatory bodies often have strict limits on the allowable levels of hydrazine in active pharmaceutical ingredients (APIs).[5][6] From a chemical standpoint, residual hydrazine can interfere with subsequent reaction steps or complicate purification processes.

Q2: What are the primary methods for removing hydrazine impurities?

The most common and effective methods for removing unreacted hydrazine from a reaction mixture include:

  • Acid-Base Extraction: This is often the first line of defense. Hydrazine, being basic, can be protonated with a dilute acid wash (e.g., 1 M HCl) to form a water-soluble salt, which is then extracted into the aqueous phase.[1]

  • Quenching: Unreacted hydrazine can be converted into a more easily removable and less reactive species. This is typically done by adding an aldehyde or ketone (like benzaldehyde or acetone) to form a hydrazone.[7]

  • Distillation/Azeotropic Removal: If the pyrazole product has a significantly different boiling point than hydrazine, distillation can be an effective, albeit more energy-intensive, method. Azeotropic distillation with a solvent like xylene can also be employed.[8]

  • Chromatography: Column chromatography is a powerful tool for separating the desired pyrazole from hydrazine and other impurities, especially when dealing with complex mixtures or when high purity is required.[9][10][11][12]

  • Recrystallization: This classic purification technique can be highly effective if a suitable solvent system is found in which the pyrazole product has significantly lower solubility than the hydrazine impurity at a given temperature.[1][13][14][15]

Q3: How do I choose the best removal method for my specific pyrazole?

The choice of method depends on several factors:

  • The properties of your pyrazole: Is it a solid or a liquid? Is it stable to acid and base? What is its solubility profile?

  • The scale of your reaction: A simple acid wash might be sufficient for a small-scale reaction, while distillation might be more practical for a larger scale.

  • The required purity of your final product: For pharmaceutical applications, a combination of methods (e.g., acid wash followed by recrystallization or chromatography) may be necessary to meet stringent purity requirements.

Q4: How can I detect residual hydrazine in my product?

Several analytical techniques can be used to detect and quantify residual hydrazine. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method, often involving derivatization of the hydrazine to make it more volatile.[6][16]

  • High-Performance Liquid Chromatography (HPLC): Can be used with or without derivatization, depending on the specific hydrazine and the detector used.[7][16][17]

  • Spectrophotometry: Colorimetric methods can be used for quantification, often after reaction with a chromogenic agent.[16][18]

Troubleshooting Guide

This section addresses common issues encountered during the removal of hydrazine impurities.

Issue 1: Incomplete Hydrazine Removal After Acid Wash
Symptom Possible Cause(s) Suggested Solution(s)
Residual hydrazine detected by TLC, GC-MS, or NMR after a single acid wash.1. Insufficient amount of acid used. 2. Inadequate mixing of the organic and aqueous layers. 3. The pyrazole itself is basic and is being co-extracted into the aqueous layer.1. Perform multiple acid washes (2-3 times) with fresh portions of dilute acid.[1] 2. Ensure vigorous shaking of the separatory funnel for several minutes during each wash to maximize surface area and facilitate extraction.[1][19][20] 3. If the pyrazole is basic, carefully neutralize the combined aqueous layers with a base (e.g., NaOH) and back-extract the product into an organic solvent.[1][14]
Issue 2: Product Loss During Acid-Base Extraction
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of the desired pyrazole after the extraction process.1. The pyrazole product has some solubility in the aqueous layer. 2. Emulsion formation during extraction, trapping the product. 3. The pyrazole is not stable to the acidic or basic conditions.1. Back-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product. 2. To break up emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. 3. Check the stability of your pyrazole to the pH range used. If it is acid-sensitive, consider alternative methods like quenching or chromatography.
Issue 3: Quenching Reaction is Ineffective or Complicates Purification
Symptom Possible Cause(s) Suggested Solution(s)
Hydrazine is still present after adding a quenching agent (e.g., benzaldehyde).1. Insufficient amount of quenching agent added. 2. The formed hydrazone is difficult to separate from the pyrazole product.1. Use a slight excess of the quenching agent to ensure all the hydrazine reacts.[7] 2. Choose a quenching agent that forms a hydrazone with significantly different properties (e.g., solubility, boiling point) from your pyrazole to facilitate separation by recrystallization, distillation, or chromatography.
Issue 4: Difficulty in Purifying the Pyrazole by Recrystallization
Symptom Possible Cause(s) Suggested Solution(s)
The pyrazole product and hydrazine impurity co-crystallize.1. The pyrazole and hydrazine (or its salt) have similar solubilities in the chosen solvent.1. Experiment with different solvent systems, including mixed solvents (e.g., ethanol/water, methanol/ethyl acetate).[14][15] 2. Consider converting the pyrazole to a salt (e.g., hydrochloride or oxalate salt) to alter its solubility profile for recrystallization. The free pyrazole can be regenerated after purification.[13][21]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is a general procedure for removing basic hydrazine impurities from a neutral or weakly basic pyrazole product.

Methodology:

  • Dissolution: Dissolve the crude pyrazole product in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[1]

  • Acid Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.[1]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.[19] Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer, which now contains the protonated hydrazine salt.

  • Repeat: Repeat the acid wash (steps 2-4) one or two more times with fresh portions of the dilute acid solution to ensure complete removal of hydrazine.

  • Neutralization and Back-Extraction (if pyrazole is basic): If your pyrazole is also basic and has been extracted into the aqueous layer, combine the aqueous extracts. Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The purified pyrazole should precipitate out or can be extracted back into an organic solvent.[1][14]

  • Drying and Concentration: Dry the organic layer containing the purified pyrazole over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Workflow for Acid-Base Extraction

start Crude Pyrazole in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid shake Shake and Allow Layers to Separate add_acid->shake separate Separate Layers shake->separate aqueous_layer Aqueous Layer (Contains Hydrazine Salt) separate->aqueous_layer Discard or process separately organic_layer Organic Layer (Contains Pyrazole) separate->organic_layer repeat_wash Repeat Acid Wash (1-2x) organic_layer->repeat_wash dry Dry Organic Layer (e.g., Na2SO4) organic_layer->dry After final wash repeat_wash->shake evaporate Evaporate Solvent dry->evaporate pure_pyrazole Pure Pyrazole Product evaporate->pure_pyrazole

Caption: Acid-Base Extraction Workflow.

Protocol 2: Quenching with Benzaldehyde

This protocol describes the conversion of unreacted hydrazine into benzaldehyde hydrazone, which is often easier to remove.

Methodology:

  • Reaction Completion: Once the pyrazole synthesis is complete (as monitored by TLC or other methods), cool the reaction mixture to room temperature.

  • Quenching Agent Addition: Add a slight molar excess (e.g., 1.1 equivalents relative to the initial excess of hydrazine) of benzaldehyde to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone. Monitor the disappearance of hydrazine by TLC if possible.

  • Work-up: Proceed with your standard work-up procedure. The benzaldehyde hydrazone can often be removed by recrystallization or column chromatography.

Decision Matrix for Hydrazine Removal

start Crude Pyrazole Product acid_stable Is the Pyrazole Acid Stable? start->acid_stable method1 Acid-Base Extraction acid_stable->method1 Yes method2 Quenching acid_stable->method2 No liquid_or_solid Is the Pyrazole a Solid? high_purity High Purity Required? liquid_or_solid->high_purity No method3 Recrystallization liquid_or_solid->method3 Yes method4 Column Chromatography high_purity->method4 Yes method1->liquid_or_solid method2->liquid_or_solid method3->high_purity

Caption: Selecting a Purification Method.

Safety First: Handling Hydrazine

Hydrazine is a hazardous substance and requires strict safety protocols.[3][4][22][23][24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3][4] Work in a well-ventilated chemical fume hood.[3][4]

  • Storage: Store hydrazine in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[22][23]

  • Spills: In case of a spill, evacuate the area and follow your institution's specific spill cleanup procedures. Do not attempt to clean up a large spill without proper training and equipment.[4][22]

  • Waste Disposal: Dispose of hydrazine-containing waste according to your institution's hazardous waste guidelines.[3]

References

  • Benchchem.
  • Benchchem. Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis.
  • University of Notre Dame. Hydrazine - Risk Management and Safety.
  • University of New Mexico.
  • Arxada. Performance Chemicals Hydrazine.
  • UC Santa Barbara.
  • Fisher Scientific.
  • Benchchem.
  • Zhang, H., Liu, L., & Jiang, K. (2008). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1469-1474.
  • Hanna, S. Y. (2017). Re: What solvent should I use to recrystallize pyrazoline?.
  • Elder, D. P., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 931-945.
  • Patel, P. (2015). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. University of Mississippi.
  • NASA Tech Briefs. (2020). Three Methods of Detection of Hydrazines.
  • Abrigach, F. (2014). Re: How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines.
  • Royal Society of Chemistry. (2020). Reaction Chemistry & Engineering.
  • Schering Aktiengesellschaft. (1984). Process for the preparation of pyrazole. U.S.
  • Occupational Safety and Health Administr
  • Benchchem. Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Schmalzbauer, M., et al. (2021).
  • Saltigo GmbH. (2011). Process for the purification of pyrazoles.
  • Borman, P., et al. (2009).
  • SciSpace. (2013).
  • aventurin. (2018). Re: One-pot synthesis of pyrazole [closed]. Chemistry Stack Exchange.
  • Ötvös, S. B., et al. (2019). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 24(7), 1333.
  • BASF SE. (2009). Process for the preparation of pyrazole and its derivatives.
  • University of Colorado Boulder. Acid-Base Extraction.
  • Al-Amiery, A. A. (2021). Re: Remove excess hydrazine hydrate?.
  • Patil, S. S., et al. (2017). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. International Journal of ChemTech Research, 10(9), 780-785.
  • JETIR. (2022).
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • Chemistry Steps. (2025). Organic Acid-Base Extractions.
  • Baranczak, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9573-9583.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9321, Hydrazine.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • Azolearn. (2020, December 19). Acid-Base Extraction Part-1 [Video]. YouTube.
  • National Research Council (US) Committee on Toxicology. (1992). Hydrazine Acute Exposure Guideline Levels.
  • University of Central Florida Research Foundation, Inc. (2017). Methods and systems for neutralization of hydrazine. U.S.
  • Agency for Toxic Substances and Disease Registry (
  • Wikipedia. Hydrazine.
  • Elder, D. P., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 931-945.
  • Al-Masoudi, N. A., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Organic & Inorganic Chemistry, 8(1).
  • California State University, Sacramento. Liquid/liquid Extraction.
  • Magritek. Separation of Acidic, Basic and Neutral Compounds.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the meticulous structural elucidation of novel heterocyclic compounds is paramount. The pyrazole s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the meticulous structural elucidation of novel heterocyclic compounds is paramount. The pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone in the development of a vast array of therapeutic agents and functional materials. This guide provides an in-depth analysis of the spectroscopic characterization of a key pyrazole derivative, 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of its ¹H NMR spectrum, compare these findings with complementary analytical techniques, and provide actionable protocols for researchers in the field.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as an unparalleled tool for determining the precise arrangement of protons within a molecule, offering critical insights into its connectivity and stereochemistry. For a molecule such as 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol, ¹H NMR provides a detailed roadmap of its aromatic and heterocyclic regions, allowing for the unambiguous assignment of each proton.

A crucial aspect to consider for 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol is the potential for tautomerism. Pyrazol-5-ols can exist in equilibrium with their keto tautomers, pyrazol-5-ones.[1][2][3] The position of this equilibrium is influenced by factors such as the solvent and the nature of the substituents.[1][4] The ¹H NMR spectrum is highly sensitive to which tautomeric form is predominant in solution. This guide will focus on the analysis of the pyrazol-5-ol tautomer.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol is expected to exhibit distinct signals corresponding to the protons of the bromophenyl, phenyl, and pyrazole rings, as well as the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents and the aromatic nature of the rings.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
OH (Pyrazole)10.0 - 12.0Singlet (broad)1HThe chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It may also undergo D₂O exchange.[5]
H4 (Pyrazole)5.8 - 6.5Singlet1HThis proton is on the pyrazole ring and its chemical shift is influenced by the adjacent substituents.
H2'/H6' (Phenyl)7.6 - 7.9Doublet/Multiplet2HThese protons are ortho to the pyrazole ring and are deshielded.
H3'/H4'/H5' (Phenyl)7.2 - 7.5Multiplet3HProtons on the phenyl ring further from the pyrazole core.
H2''/H6'' (Bromophenyl)7.5 - 7.8Doublet2HThese protons are ortho to the nitrogen atom and are deshielded. They will likely appear as a doublet due to coupling with H3''/H5''.
H3''/H5'' (Bromophenyl)7.3 - 7.6Doublet2HThese protons are meta to the nitrogen atom and ortho to the bromine atom. They will appear as a doublet due to coupling with H2''/H6''.

A Multi-Technique Approach to Structural Confirmation

While ¹H NMR is a powerful primary tool, a comprehensive and unambiguous structural determination relies on the synergy of multiple analytical techniques. Here, we compare the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Technique Information Provided Key Expected Observations for 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol
¹³C NMR Spectroscopy Provides information about the carbon framework of the molecule.[6][7]Signals for all unique carbon atoms, including the quaternary carbons of the pyrazole ring and the substituted phenyl rings. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are particularly diagnostic.[8]
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern, which can confirm the presence of specific structural motifs.[9][10][11]The molecular ion peak corresponding to the exact mass of the compound. Characteristic fragmentation patterns may include the loss of bromine, the phenyl group, or cleavage of the pyrazole ring.[12]
FTIR Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[13][14]A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C=N and C=C stretching vibrations for the pyrazole and aromatic rings in the 1600-1400 cm⁻¹ region.[13][15] A strong C-Br stretching vibration may be observed in the lower frequency region.

Experimental Protocol: ¹H NMR Spectral Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol for structural analysis.

Materials:

  • 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol sample into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often a good choice for pyrazole derivatives to observe exchangeable protons).

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, multiplet) to deduce proton-proton coupling information.

Workflow for Comprehensive Spectral Analysis

The following diagram illustrates a comprehensive workflow for the structural elucidation of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol, integrating multiple spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Comparison cluster_3 Structural Elucidation Sample 1-(4-bromophenyl)-3-phenyl- 1H-pyrazol-5-ol HNMR ¹H NMR Spectroscopy Sample->HNMR CNMR ¹³C NMR Spectroscopy Sample->CNMR MS Mass Spectrometry Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Interpret_HNMR Analyze Chemical Shifts, Multiplicities, & Integrations HNMR->Interpret_HNMR Interpret_CNMR Assign Carbon Signals CNMR->Interpret_CNMR Interpret_MS Determine Molecular Weight & Fragmentation MS->Interpret_MS Interpret_FTIR Identify Functional Groups FTIR->Interpret_FTIR Compare Correlate Data from All Techniques Interpret_HNMR->Compare Interpret_CNMR->Compare Interpret_MS->Compare Interpret_FTIR->Compare Structure Final Structure Confirmation Compare->Structure

Caption: Workflow for the comprehensive spectral analysis of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol.

Conclusion

The structural analysis of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol, a compound of significant interest in medicinal and materials chemistry, is effectively achieved through a synergistic application of modern spectroscopic techniques. While ¹H NMR provides the foundational details of the proton framework, its combination with ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy allows for a robust and unequivocal confirmation of the molecular structure. This guide serves as a practical resource for researchers, offering both theoretical insights and standardized protocols to facilitate their scientific endeavors.

References

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry. [Link][6][7]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Magnetic Resonance in Chemistry. [Link][8]

  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (2019). ResearchGate. [Link][13]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (2010). Journal of the Chemical Society of Pakistan. [Link][10]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (1993). Journal of Heterocyclic Chemistry. [Link][11]

  • ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (2017). ResearchGate. [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (2015). Scribd. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals. [Link]

  • ¹H and ¹³C NMR study of perdeuterated pyrazoles. (2001). ResearchGate. [Link]

  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). Molecules. [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2013). Magnetic Resonance in Chemistry. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][14]

  • Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti-inflammatory agent. (2012). Der Pharma Chemica. [Link]

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. (2025). RSC Advances. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link][12]

  • Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups. (2019). Molecules. [Link][4]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • 1H-Pyrazol-5-ol, 1-(6-methoxy-4-methyl-2-quinolinyl)-3,4-dimethyl-. SpectraBase. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). International Journal of Applied Chemical and Biological Sciences. [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). Molecules. [Link]

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). Molecules. [Link]

  • reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. (2011). HETEROCYCLES. [Link][1]

  • New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2024). Heliyon. [Link]

  • On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. (2002). ResearchGate. [Link][2]

  • Pyrazole - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. (2024). Journal of Molecular Structure. [Link]

  • ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. [Link][3]

  • Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach. (2023). SSRN. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (2017). Atlantis Press. [Link]

  • Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (2021). The Journal of Organic Chemistry. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Pyrazole-Based Drug Development Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pyrazole-Based Drug Development

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of therapeutic activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4][5] The biological efficacy and safety of these active pharmaceutical ingredients (APIs) are intrinsically linked to their purity. Even minute amounts of impurities—arising from synthesis, degradation, or storage—can alter the drug's pharmacological profile, introduce toxicity, or reduce its potency. Therefore, robust and reliable analytical methods for purity determination are paramount throughout the drug development lifecycle.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of pyrazole derivatives. We will delve into the causality behind experimental choices, compare mainstream and alternative chromatographic strategies, and provide actionable protocols. Our focus is on building self-validating methods grounded in scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.

The Foundation of a Robust Purity Method: Understanding Pyrazole Derivatives' Physicochemical Properties

A successful HPLC method is not born from trial and error, but from a fundamental understanding of the analyte's physicochemical properties. Pyrazole derivatives, while sharing a common heterocyclic ring, can exhibit a wide range of polarities, pKa values, and UV absorbance characteristics depending on their substituents. These properties are the primary determinants of their chromatographic behavior.[1][5]

The pyrazole ring itself contains two adjacent nitrogen atoms: one with a pyrrole-like character (a hydrogen bond donor) and another with a pyridine-like character (a hydrogen bond acceptor).[2] This duality allows for a variety of interactions, including hydrogen bonding and π-π stacking, which can be exploited for chromatographic separation. The overall polarity of the molecule, and thus its retention in reversed-phase HPLC, is heavily influenced by the nature of the substituents on the ring. For instance, the addition of non-polar groups will increase retention on a C18 column, while the introduction of polar functional groups may necessitate alternative strategies.

Here is a look at the physicochemical properties of some common pyrazole-based drugs that influence HPLC method development:

DrugStructureKey Physicochemical PropertiesImplications for HPLC Method Development
Celecoxib Celecoxib StructureLogP: ~3.5 (Lipophilic)[6]Excellent retention on C18 columns. The presence of aromatic rings suggests potential for π-π interactions with phenyl-based stationary phases.
Sildenafil Sildenafil StructurepKa: ~6.5 (Basic)[1]Good retention on C18 columns. The basic nature may require an acidic mobile phase modifier (e.g., formic acid, TFA) to ensure good peak shape by suppressing silanol interactions.
Aripiprazole Aripiprazole StructureLogP: ~4.5 (Highly Lipophilic)[7][8]Strong retention on C18 columns. Gradient elution is likely necessary to elute the main peak and any more polar impurities in a reasonable time.
Pyrazinamide Pyrazinamide StructureLogP: ~ -0.6 (Polar)Poor retention on traditional C18 columns. HILIC or aqueous-compatible reversed-phase columns would be more suitable.

Core Principles of HPLC Method Development for Pyrazole Derivatives

The development of a stability-indicating HPLC method—one that can separate the API from its impurities and degradation products—is a systematic process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Forced Degradation & Specificity cluster_2 Phase 3: Method Validation Analyte Characterization Analyte Characterization (pKa, LogP, UV spectra) Column & Mobile Phase Screening Column & Mobile Phase Screening (C18, Phenyl, HILIC; ACN vs. MeOH) Analyte Characterization->Column & Mobile Phase Screening Physicochemical Properties Optimization of Critical Parameters Optimization of Critical Parameters (Gradient, Temperature, Flow Rate) Column & Mobile Phase Screening->Optimization of Critical Parameters Initial Results Forced Degradation Studies Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Optimization of Critical Parameters->Forced Degradation Studies Optimized Method Peak Purity Analysis Peak Purity Analysis (PDA, MS) Forced Degradation Studies->Peak Purity Analysis Degraded Samples Method Validation (ICH Q2(R1)) Method Validation (Accuracy, Precision, Linearity, etc.) Peak Purity Analysis->Method Validation (ICH Q2(R1)) Specificity Confirmed Final Method Final, Robust Purity Method Method Validation (ICH Q2(R1))->Final Method

Caption: A systematic workflow for developing a stability-indicating HPLC method.

Choosing the Right Column: A Comparative Analysis

The heart of the separation is the HPLC column. For pyrazole derivatives, the choice of stationary phase is critical and depends on the polarity of the analyte and its potential impurities.

1. The Workhorse: C18 (ODS) Columns

C18, or octadecylsilane, columns are the most widely used in reversed-phase HPLC due to their hydrophobicity and versatility. They are an excellent starting point for many pyrazole derivatives, especially those with a higher LogP.

  • Mechanism: Primarily hydrophobic interactions. Non-polar analytes are retained longer.

  • Best suited for: Moderately polar to non-polar pyrazole derivatives like celecoxib and aripiprazole.[6][7][8][9]

2. An Alternative with Different Selectivity: Phenyl-Hexyl Columns

Phenyl-hexyl columns offer a different selectivity profile compared to C18 columns. The phenyl groups in the stationary phase can engage in π-π interactions with aromatic rings present in many pyrazole derivatives.

  • Mechanism: A combination of hydrophobic and π-π interactions.

  • Best suited for: Pyrazole derivatives containing aromatic rings, where subtle differences in structure need to be resolved. They can be particularly effective in separating isomers that are difficult to resolve on a C18 column.[6]

3. For Polar Analytes: Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar pyrazole derivatives and their impurities (e.g., pyrazinamide or polar metabolites), which show little to no retention on C18 columns, HILIC is a powerful alternative.[10][11][12][13][14]

  • Mechanism: Partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high organic content.

  • Best suited for: Very polar pyrazole derivatives and impurities that are not retained in reversed-phase mode.

Comparative Data: Column Performance for Celecoxib and its Impurities

To illustrate the impact of column selection, here is a comparison of the performance of a C18 and a Phenyl-Hexyl column for the analysis of celecoxib and two of its known impurities.

CompoundRetention Time (min) - C18 ColumnRetention Time (min) - Phenyl-Hexyl ColumnResolution (Rs) between Impurity A and Celecoxib (Phenyl-Hexyl)
Impurity A 22.523.8> 1.8
Celecoxib 24.125.5-
Impurity B 26.628.1-

Data adapted from publicly available application notes for illustrative purposes.[15] The Phenyl-Hexyl column demonstrates a clear advantage in resolving Impurity A from the main celecoxib peak, a separation that can be challenging on a standard C18 column.[6]

Mobile Phase Optimization: The Key to Fine-Tuning Separation

The choice of mobile phase components is critical for achieving optimal separation.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN generally has a lower viscosity and higher elution strength, often leading to sharper peaks and shorter run times. However, MeOH can offer different selectivity and is sometimes more effective for resolving closely eluting peaks.

  • Aqueous Phase and pH Control: For ionizable pyrazole derivatives, controlling the pH of the mobile phase is crucial for consistent retention times and good peak shape. The use of a buffer or an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is standard practice. For MS compatibility, volatile buffers and modifiers like formic acid and ammonium formate are preferred.

Alternative and Complementary Analytical Techniques

While HPLC with UV detection is the gold standard for purity analysis, other techniques offer complementary information or are better suited for specific applications.

1. HPLC with Mass Spectrometric Detection (LC-MS)

LC-MS is an invaluable tool for impurity identification and characterization. While HPLC-UV is excellent for quantification, it provides no structural information. LC-MS, on the other hand, can provide the molecular weight of an impurity and, with tandem MS (MS/MS), its fragmentation pattern, which is crucial for structure elucidation.[8][16]

  • Advantages: High sensitivity and specificity, provides molecular weight and structural information, essential for identifying unknown impurities and degradation products.

  • Limitations: Quantification can be less precise than UV detection, and response factors can vary significantly between compounds.

2. Gas Chromatography (GC)

For volatile and thermally stable pyrazole derivatives, GC can be a viable alternative. However, many pyrazole-based APIs and their impurities are not sufficiently volatile for GC analysis without derivatization.

  • Advantages: High resolution for volatile compounds.

  • Limitations: Limited applicability to non-volatile and thermally labile compounds.

Experimental Protocols

Protocol 1: General-Purpose RP-HPLC Method for Purity Analysis of a Moderately Polar Pyrazole Derivative

This protocol provides a starting point for the purity analysis of a pyrazole derivative with moderate polarity.

1. Materials and Reagents:

  • Reference standard of the pyrazole derivative

  • Sample of the pyrazole derivative for analysis

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength Determined from the UV spectrum of the analyte (e.g., 254 nm)

4. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard.

5. Analysis:

  • Inject the diluent (blank) to ensure no carryover.

  • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

  • Inject the sample solution.

  • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: LC-MS Method for Impurity Identification

This protocol outlines a general approach for identifying impurities using LC-MS.

1. Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source and a mass analyzer (e.g., quadrupole, time-of-flight).

2. Chromatographic Conditions:

  • Use an HPLC method similar to Protocol 1, but ensure all mobile phase components are volatile (e.g., formic acid instead of phosphoric acid).

3. MS Parameters:

  • Ionization Mode: ESI positive or negative, depending on the analyte.

  • Scan Range: A wide range to cover the expected molecular weights of the API and potential impurities (e.g., 100-1000 m/z).

  • Data Acquisition: Full scan mode to detect all ions, with data-dependent MS/MS to obtain fragmentation data for the most intense ions.

4. Data Analysis:

  • Extract the ion chromatograms for the molecular weights of suspected impurities.

  • Analyze the MS/MS spectra to propose structures for the impurities.

Method Validation: Ensuring a Self-Validating System

A developed HPLC method is not complete until it has been validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

ValidationParameters cluster_0 Core Validation Parameters (ICH Q2(R1)) Validated Method Validated Method Specificity Specificity Specificity->Validated Method Linearity Linearity Linearity->Validated Method Range Range Range->Validated Method Accuracy Accuracy Accuracy->Validated Method Precision Precision Precision->Validated Method Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Detection Limit (LOD) Detection Limit (LOD) Detection Limit (LOD)->Validated Method Quantitation Limit (LOQ) Quantitation Limit (LOQ) Quantitation Limit (LOQ)->Validated Method Robustness Robustness Robustness->Validated Method

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of pyrazole derivatives is a critical activity in pharmaceutical development. A thorough understanding of the analyte's physicochemical properties, a systematic approach to method development, and a comprehensive validation are essential for ensuring the quality, safety, and efficacy of these important therapeutic agents. By carefully selecting the appropriate column and mobile phase, and by using complementary techniques like LC-MS for impurity identification, researchers can develop methods that are both scientifically sound and compliant with regulatory expectations.

References

  • Reddy, G. V. R.; Kumar, A. P.; Reddy, B. V.; Kumar, P.; Gauttam, H. D. Identification of Degradation Products in Aripiprazole Tablets by LC-QToF Mass Spectrometry. Eur. J. Chem.2010 , 1, 20-27. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. MDPI. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Research International. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • A Validated RP-HPLC Method for the Determination of Celecoxib in Bulk and Pharmaceutical Dosage Form. Semantic Scholar. [Link]

  • Evaluation of Coupling Reversed Phase (RP), Aqueous Normal Phase (ANP) and Hydrophilic Interaction (HILIC) Liquid Chromatography. CORE. [Link]

  • HPLC method for the determination of celecoxib and its related impurities. ResearchGate. [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. [Link]

  • A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies. SciSpace. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Afinisegur. [Link]

  • Stability Indicating HPLC Method Development: A Review. Journal of Pharmaceutical Sciences and Research. [Link]

  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water using the Agilent 1290 Infinity Flexible Cube Module. Agilent. [Link]

  • LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. PubMed. [Link]

Sources

Validation

A Comparative Crystallographic Guide to 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol and its Analogs for Drug Discovery

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, gu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. In the realm of heterocyclic chemistry, pyrazole derivatives are of immense interest due to their wide-ranging pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides a comprehensive analysis of the X-ray crystallographic data of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol, a key scaffold in medicinal chemistry.

While a dedicated crystallographic information file (CIF) for the title compound is not publicly available in major databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of this writing, this guide will leverage data from closely related analogs to provide a robust comparative analysis.[3][4][5] This approach not only allows us to predict the structural features of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol but also to understand how subtle modifications to the pyrazole core influence its solid-state conformation and intermolecular interactions.

Predicted Crystallographic Parameters and Molecular Geometry

Based on the analysis of similar structures, we can anticipate the key crystallographic parameters for 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol. The molecule is expected to crystallize in a common space group for organic compounds, such as P2₁/c or P-1. The core pyrazole ring is likely to be nearly planar, with the attached phenyl and bromophenyl rings twisted out of this plane to varying degrees. This torsion is a critical determinant of the overall molecular shape and is influenced by steric hindrance and crystal packing forces.

Comparative Analysis with Structurally Related Pyrazole Derivatives

To illustrate the structural nuances within this chemical class, we will compare the expected structure of our target compound with the experimentally determined structures of three related pyrazole derivatives.

Feature1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol (Predicted)3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[6][7]1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one[8][9]3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole[10]
Molecular Formula C₁₅H₁₁BrN₂OC₁₆H₁₁BrN₂OC₁₅H₁₁ClN₂OC₂₁H₁₆Br₂N₂
Crystal System Monoclinic or Triclinic (Predicted)Monoclinic[6]Monoclinic[8]Orthorhombic[10]
Space Group P2₁/c or P-1 (Predicted)P2₁/n[6]P2₁/c[8]Pbca[10]
Key Dihedral Angles Phenyl/Pyrazole & Bromophenyl/Pyrazole angles expected to be significantPhenyl/Pyrazole: 13.70(10)°, Bromophenyl/Pyrazole: 36.48(10)°[6]Chlorophenyl/Pyrazolone: 18.23(8)°, Phenyl/Pyrazolone: 8.35(8)°[8]N-Phenyl/Pyrazole: 7.73(13)°, C-Bromophenyl/Pyrazole: 11.00(13)°[10]
Hydrogen Bonding Strong O-H···N or O-H···O interactions are highly probable.C-H···O interactions forming helical chains.[6]C-H···O and weak C-H···π interactions.[8]C-H···N and C-H···Br interactions.[10]

This comparison highlights that while the core pyrazole structure is maintained, the nature and position of substituents dramatically influence the crystal packing and intermolecular interactions. For our target molecule, the hydroxyl group at the 5-position is a key feature, likely to act as a strong hydrogen bond donor, leading to the formation of robust supramolecular assemblies such as dimers or chains.

Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a detailed, field-proven protocol for obtaining single-crystal X-ray diffraction data for pyrazole derivatives. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Crystal Growth

Objective: To obtain single crystals of sufficient size and quality for diffraction.

  • Synthesis and Purification: The target compound, 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol, is first synthesized. A common route involves the condensation of a β-ketoester with a substituted hydrazine.[11] Purity is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality. Recrystallization or column chromatography is essential.

  • Solvent Selection: A solvent screening is performed to find a solvent or solvent system in which the compound has moderate solubility. High solubility prevents crystal nucleation, while low solubility hinders the transport of molecules to the growing crystal face.

  • Crystallization Method - Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a non-polar solvent like hexane) to near saturation at room temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. The slow reduction in solvent volume gradually increases the concentration, promoting the formation of well-ordered crystals.

Step 2: Data Collection

Objective: To measure the intensities of the diffracted X-ray beams from the crystal.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed in a modern single-crystal X-ray diffractometer (e.g., a Bruker SMART APEX or Agilent SuperNova).[6][10][12] The instrument is equipped with a source of monochromatic X-rays (typically Mo Kα or Cu Kα radiation) and a sensitive detector.

  • Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.[6] A series of diffraction images are collected as the crystal is rotated through a range of angles.

Step 3: Structure Solution and Refinement

Objective: To determine the arrangement of atoms in the crystal and refine their positions.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Structure Refinement: The initial model is refined by least-squares methods to improve the fit between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions.[10]

Visualizing the Workflow and Molecular Relationships

The following diagrams illustrate the experimental workflow and the structural relationships between the compared pyrazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Pyrazole Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection slow_evaporation Slow Evaporation solvent_selection->slow_evaporation crystal_mounting Crystal Mounting slow_evaporation->crystal_mounting diffractometer X-ray Diffraction crystal_mounting->diffractometer data_reduction Data Reduction diffractometer->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystallographic Model

Caption: Experimental workflow for single-crystal X-ray crystallography.

molecular_comparison cluster_analogs Comparative Analogs Target 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol C₁₅H₁₁BrN₂O Predicted Structure Analog1 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₆H₁₁BrN₂O Monoclinic, P2₁/n Target->Analog1 Similar Core Different C4/C5 Substitution Analog2 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one C₁₅H₁₁ClN₂O Monoclinic, P2₁/c Target->Analog2 Halogen Variation Tautomeric Form Analog3 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole C₂₁H₁₆Br₂N₂ Orthorhombic, Pbca Target->Analog3 Additional Bromophenyl Group Saturated Pyrazole Ring

Caption: Structural relationships between the target compound and its analogs.

Conclusion

This guide provides a comprehensive overview of the crystallographic characteristics of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol through a detailed comparative analysis with structurally related compounds. By understanding the subtle interplay of substituent effects on crystal packing and intermolecular interactions, researchers can better rationalize the design of novel pyrazole-based therapeutic agents. The detailed experimental protocol serves as a robust starting point for obtaining high-quality crystallographic data for this important class of molecules.

References

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simul
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis.
  • New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT)
  • 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC.
  • (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]. PMC.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
  • Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.
  • The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University.
  • Crystallography Open D
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • 3-(3-Bromophenyl)-5-phenyl-1H-pyrazole. Links.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-ol. MilliporeSigma.
  • 1-(4-bromophenyl)-3-(2-chlorophenyl)-1h-pyrazol-5-amine. PubChemLite.
  • Crystallography Open Database: Search results.
  • Crystallography Open Database: Search results.
  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. PMC.
  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives.
  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing).
  • 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole Product Description. ChemicalBook.

Sources

Comparative

Precision Melting Point Determination for Pyrazol-5-ol Scaffolds: A Comparative Validation Guide

Executive Summary: The Pyrazolone Paradox For medicinal chemists, the pyrazol-5-ol (or 5-pyrazolone) scaffold is a privileged structure, ubiquitous in analgesics (e.g., phenazone), dyes, and high-energy materials.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazolone Paradox

For medicinal chemists, the pyrazol-5-ol (or 5-pyrazolone) scaffold is a privileged structure, ubiquitous in analgesics (e.g., phenazone), dyes, and high-energy materials.[1][2][3] However, determining a valid melting point (MP) for these compounds is notoriously deceptive.[2][3]

Unlike stable aliphatics, pyrazol-5-ols exhibit desmotropy —a dynamic form of tautomerism where the enol (OH), keto (NH), and CH-forms exist in equilibrium.[2][3] In the solid state, this leads to extensive polymorphism.[2] Furthermore, many derivatives possess high nitrogen content, leading to exothermic decomposition that mimics or masks the endothermic melting event.[2]

This guide moves beyond simple capillary observation. We compare standard methods against advanced thermal analysis to establish a self-validating protocol that distinguishes true thermodynamic melting from kinetic decomposition and polymorphic transitions.[2]

Technical Deep Dive: The Tautomer-Polymorph Challenge

The core difficulty lies in the proton mobility of the N-N-C-O motif.[2] A reported "melting point" of 160°C might actually be the melting of Tautomer A, the rearrangement to Tautomer B, or the onset of decomposition.[2][3]

Visualizing the Lattice Energy Landscape[2]

The following diagram illustrates how tautomeric equilibrium dictates crystal packing and, consequently, the observed thermal events.

Tautomer_MP_Logic Substrate Pyrazol-5-ol Sample Tautomer_OH Enol Form (OH) (Aromatic, H-bond Donor) Substrate->Tautomer_OH Solvent/pH dependent Tautomer_NH Keto Form (NH) (Amide-like stacking) Substrate->Tautomer_NH Tautomer_CH Keto Form (CH) (Non-aromatic) Substrate->Tautomer_CH Crystal_A Polymorph A (High Lattice Energy) Tautomer_OH->Crystal_A Crystallization Crystal_B Polymorph B (Meta-stable) Tautomer_NH->Crystal_B Fast Precip. Thermal_Event Thermal Analysis Event Crystal_A->Thermal_Event Heating Crystal_B->Thermal_Event True_Melt True Thermodynamic Melt (Endothermic) Thermal_Event->True_Melt Stable Decomp Decomposition/Carbonization (Exothermic/Mass Loss) Thermal_Event->Decomp Unstable (-NO2, -N=N-)

Fig 1.[4][5][6][7][8] The causal link between tautomeric preference during crystallization and the resulting thermal events.

Comparative Analysis of Methodologies

We evaluated four distinct methodologies for pyrazol-5-ol characterization. The "Suitability Score" is based on precision, ability to detect decomposition, and throughput.[2][3]

FeatureCapillary (Visual) Automated Optoelectronic DSC (Diff.[2] Scanning Calorimetry) TGA (Thermogravimetric)
Principle Visual observation of phase change in glass tube.[2]Light transmission change during heating ramp.[2][3]Heat flow measurement (Endo/Exo flux).Mass change measurement vs. Temperature.[2][3][9][10][11]
Precision ± 1.0 – 2.0 °C± 0.3 – 0.5 °C± 0.1 °CN/A (Decomp onset)
Decomposition Detection Poor. Darkening is often subjective.[2]Medium. Can detect "fogging" but cannot distinguish melt from char.Excellent. Distinguishes Endo (Melt) from Exo (Decomp).[2]Superior. Defines exact temperature of mass loss.[2]
Polymorph Sensitivity Low.[2][3] Only sees the final fluid state.[2]Medium. May detect "softening" before melt.[2][3][12]High. Detects solid-solid transitions before melting.[2][12][13]None.
Pyrazol-5-ol Suitability 2/5 (Screening only)3/5 (QC Routine)5/5 (R&D Validation)4/5 (Safety/Stability)
Critical Insight: The Capillary Trap

For pyrazol-5-ols, the standard capillary method is dangerous.[2] Many derivatives (especially nitropyrazoles) undergo "apparent melting" —where the crystal lattice collapses due to chemical degradation rather than thermodynamic fusion.[2] A capillary reading of 165°C might actually be a decomposition onset at 163°C. Only DSC can reveal this distinction.

The "Gold Standard" Protocol: DSC-TGA Hybrid[2]

To validate a melting point for publication or regulatory submission (IND/NDA), you must employ a hybrid approach.[2][3] This protocol ensures the reported value is a physical constant, not a decomposition artifact.[2][3]

Phase 1: Thermal Stability Screen (TGA)

Before determining MP, you must define the safe thermal window.[1][2][3]

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Sample: 2–5 mg, powdered.

  • Pan: Open Platinum or Alumina pan.

  • Ramp: 10°C/min from Ambient to 300°C under N₂ purge (50 mL/min).

  • Analysis: Identify the temperature of 1% mass loss (

    
    ).
    
    • Rule: If

      
       is < expected MP, the compound decomposes before melting.[2][3] Report as "Decomposition Point" (
      
      
      
      ), not MP.
Phase 2: Thermodynamic Melting Point (DSC)

Only proceed if TGA shows stability up to the expected melting range.[2]

  • Instrument: DSC (Heat Flux or Power Compensation).[2]

  • Calibration: Indium (

    
     156.6°C) and Zinc (
    
    
    
    419.5°C).[2]
  • Sample: 1–3 mg. Crucial: Use Hermetically Sealed Aluminum pans with a pinhole (to prevent pan deformation from outgassing while containing the melt).[2]

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to (

      
       - 10°C).
      
    • (Optional) Cool back to 25°C at 10°C/min and reheat to check for reversibility (enantiotropic polymorphs).

  • Data Interpretation:

    • Sharp Endotherm: True Melting Point (

      
      ).[2]
      
    • Broad Endotherm: Impurity or amorphous content.[2][3]

    • Exotherm: Crystallization (if before melt) or Decomposition (if after melt).[2][3]

Validation Strategy: The Self-Validating Loop

How do you prove your result is correct? Use the TGA-DSC Overlay method.[2]

The Validation Workflow
  • Overlay the TGA derivative curve (DTG) with the DSC heat flow curve.[2]

  • Check Coincidence:

    • If the DSC Endotherm peak aligns with a flat TGA baseline

      
      Valid Melting Point. [2]
      
    • If the DSC Endotherm aligns with a TGA mass loss step

      
      Simultaneous Melt/Decomposition. [2]
      
    • If a DSC Exotherm aligns with TGA mass loss

      
      Pure Decomposition. [2][8]
      
Decision Logic Diagram

Validation_Logic Start Start Validation Run_TGA Run TGA (10°C/min) Start->Run_TGA Mass_Loss Mass Loss > 1% detected? Run_TGA->Mass_Loss Report_Dec Report as Decomposition Temperature (T_dec) Mass_Loss->Report_Dec Yes (Before Melt) Run_DSC Run DSC (Hermetic Pan) Mass_Loss->Run_DSC No (Stable) DSC_Event Analyze DSC Signal Run_DSC->DSC_Event Endo_Sharp Sharp Endotherm DSC_Event->Endo_Sharp Heat Absorption Exo_Event Exotherm DSC_Event->Exo_Event Heat Release Check_Rev Reversible on Cooling? Endo_Sharp->Check_Rev Polymorph Polymorphic Transition Exo_Event->Polymorph Solid-Solid Transition Unstable Unstable/Explosive Exo_Event->Unstable Decomposition Check_Rev->Report_Dec No (Irreversible Change) Valid_MP VALIDATED MELTING POINT (Thermodynamic) Check_Rev->Valid_MP Yes (Recrystallizes)

Fig 2.[2] Decision tree for validating thermal events in pyrazol-5-ol analysis.

Experimental Case Data: Pyrazol-5-ol Derivatives

The following data illustrates the discrepancy between visual (capillary) and thermodynamic (DSC) methods for common pyrazolone derivatives.

CompoundCapillary MP (°C)DSC

(°C)
TGA Mass Loss OnsetInterpretation
1-phenyl-3-methyl-5-pyrazolone 127 – 129127.5> 220°CValid MP. Stable melt.[2]
3,4,5-trinitro-1H-pyrazole ~185 (Darkens)184.2188°CHigh Risk. Melt is immediately followed by explosive decomposition.
4,4'-methylenebis(3-methyl-1-phenyl-5-pyrazolone) 160 – 165162.1163°CApparent Melting. Decomposition begins during the melting phase.[2]

Note: Data synthesized from general thermal behavior of nitro- and azo-pyrazoles [1][4].[2][9]

References

  • Klapötke, T. M., et al. (2020).[1][2][3] Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole. Zeitschrift für anorganische und allgemeine Chemie.[2][3] Link[3][8]

  • Giron, D. (2002).[1][2][3] Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Link

  • Hickey, M. B., & Peterson, M. L. (2007).[1][2][3] Polymorphism in Pharmaceutical Solids. Drugs and the Pharmaceutical Sciences. Link

  • Larson, M. A., et al. (2015).[1][2][3] Thermal Decomposition of Nitropyrazoles. Physics Procedia. Link

  • USP <741> . Melting Range or Temperature. United States Pharmacopeia.[2][3] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol

[1] Executive Summary: Operational Safety Profile Compound: 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol CAS: 110110-xx-x (Generic class reference; specific isomers vary) / Structure: Halogenated Heterocycle Primary Dispos...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Operational Safety Profile

Compound: 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol CAS: 110110-xx-x (Generic class reference; specific isomers vary) / Structure: Halogenated Heterocycle Primary Disposal Directive: Strict Segregation Required. This compound contains a bromine atom, mandating its disposal into Halogenated Waste Streams .[1][2] Under no circumstances should this be mixed with non-halogenated solvents or general trash.[3]

Rapid Response Data Table
ParameterOperational Specification
GHS Classification Warning: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]
Physical State Solid (Crystalline powder).[4]
Solubility Low in water; Soluble in DMSO, Ethanol, Methanol.[1]
Waste Code (RCRA) Not P- or U-listed specifically; classify as D001 (if ignitable solvent mixed) or Non-Regulated Halogenated Waste .
Incineration Req. Requires high-temperature incineration with acid gas scrubbing (due to HBr formation).
Incompatible Materials Strong oxidizing agents.[5]

Part 1: Chemical Profile & Hazard Logic

As a Senior Application Scientist, it is critical to understand why we dispose of this chemical specifically.

1. The Halogen Factor (Bromine): The presence of the 4-bromophenyl group effectively dictates the waste lifecycle. When incinerated, brominated compounds release Hydrogen Bromide (HBr) and potentially bromine gas (


).[1] Standard municipal incinerators or non-halogenated waste kilns are often not equipped with the wet scrubbers necessary to neutralize these acidic gases. Therefore, sending this to a "General Organic" waste stream puts the disposal facility at risk of regulatory violation and equipment corrosion.[1]

2. Tautomerism & Reactivity: This compound exhibits tautomerism, existing in equilibrium between the enol form (pyrazol-5-ol) and the keto form (pyrazolone). While this affects synthesis, for disposal, it implies the compound has acidic protons.[1] It is generally stable but should be kept away from strong bases in the waste container to prevent exothermic deprotonation events within the drum.

Part 2: Waste Stream Segregation Protocol

The "Zero-Mix" Policy

To ensure self-validating safety, adopt a "Zero-Mix" policy for this compound. It must never enter aqueous drains or non-halogenated solvent cans.[3][6]

Workflow Diagram: Waste Decision Logic

The following logic gate ensures the compound ends up in the correct regulatory stream.

WasteDisposalLogic Start Waste Generation: 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure compound, contaminated gloves, paper) StateCheck->SolidWaste LiquidWaste Liquid Waste (Mother liquor, rinsate) StateCheck->LiquidWaste SolidAction Double bag in heavy-duty polyethylene SolidWaste->SolidAction LiquidAction Dissolve/Dilute in compatible solvent (e.g., Ethanol) LiquidWaste->LiquidAction Container Container Selection: Amber Glass or HDPE SolidAction->Container LiquidAction->Container Labeling Labeling: 'HALOGENATED ORGANIC WASTE' (List content %) Container->Labeling FinalFate Final Disposal: High-Temp Incineration (with Scrubber) Labeling->FinalFate

Figure 1: Decision tree for segregating brominated pyrazole derivatives, ensuring downstream compliance with incineration protocols.

Part 3: Step-by-Step Disposal Methodology

A. Solid Waste (Pure Compound & Debris)

Applicable to: Expired stock, contaminated weighing paper, gloves, and spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Avoid metal containers if the waste is potentially acidic or wet.

  • Bagging: Do not dump loose powder directly into a large drum. Place the solid waste into a clear polyethylene bag, seal it (zip-tie or tape), and then place it into the primary waste container.[1] This prevents "puffing" of toxic dust when the drum is later opened.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: Write clearly: 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

B. Liquid Waste (Solutions & Rinsates)

Applicable to: HPLC waste, reaction mother liquors.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream. Common compatible solvents include Dichloromethane (DCM), Chloroform, or Ethanol.[1]

  • Segregation: Pour into the Halogenated Organic Solvents carboy (Red can/Red tag usually).

    • Critical Note: Even if the solvent is Ethanol (non-halogenated), the presence of the dissolved brominated solute reclassifies the entire mixture as halogenated waste.[1]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Part 4: Spill Management & Decontamination

In the event of a benchtop spill, immediate containment prevents laboratory contamination.[1]

Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat (N95 if dusty) Assess->PPE Contain 3. Containment: Cover with wet paper towel (Prevents dust) PPE->Contain Clean 4. Cleanup: Scoop solids -> Wipe with Ethanol/Acetone Contain->Clean Dispose 5. Disposal: All materials to Halogenated Solid Waste Clean->Dispose

Figure 2: Linear response workflow for solid spills. The "wet paper towel" step is crucial to prevent the aerosolization of the brominated powder.

Decontamination Verification: After cleaning, use a UV lamp (254 nm) if available.[1] Many pyrazole derivatives fluoresce or appear as dark spots on TLC plates under UV. Check the bench surface; if a dark spot remains under UV, repeat the solvent wipe.[1]

Part 5: Regulatory & Environmental Compliance[8][9]

Why "Down the Drain" is Illegal

Disposing of this compound via the sink is a violation of the Clean Water Act (USA) and similar EU regulations.

  • Aquatic Toxicity: Halogenated aromatics are often persistent in the environment. They can bioaccumulate in aquatic lifeforms.

  • Sewer Damage: While not highly corrosive, the precipitation of the solid in p-traps can cause blockages that require expensive physical removal.

RCRA Considerations (USA)

While 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol is not explicitly listed on the P-list (acutely toxic) or U-list (toxic), it falls under the "Generator Knowledge" clause.[1]

  • Determination: You, as the generator, know it contains bromine.[1]

  • Action: You must classify it to ensure it is treated via incineration with halogen-specific scrubbers . Failure to declare the halogen content is the most common compliance violation in chemical disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. [Link]

  • PubChem. (2024). Compound Summary: 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol.[1] National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.